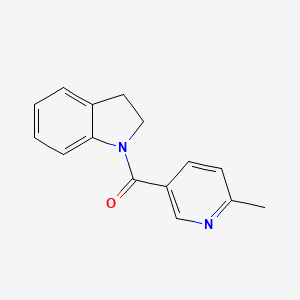![molecular formula C16H22N2O2 B7457974 N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7457974.png)
N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide, commonly known as MPCCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPCCA is a white crystalline powder that is soluble in water and organic solvents. This chemical compound has shown promising results in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of MPCCA is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. MPCCA has been shown to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and proliferation. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPCCA has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit cell migration and invasion. MPCCA has also been shown to reduce inflammation in animal models, suggesting its potential use as an anti-inflammatory agent. Additionally, MPCCA has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPCCA in lab experiments is its high purity and solubility in water and organic solvents. This makes it easy to use in a variety of experimental setups. However, one limitation of using MPCCA is its potential toxicity, particularly at high doses. Careful consideration should be given to the use of MPCCA in experimental settings to ensure the safety of researchers and study participants.
Future Directions
There are several potential future directions for the study of MPCCA. One area of interest is the development of MPCCA-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of MPCCA and to identify potential targets for its use. Finally, more research is needed to fully understand the potential benefits and limitations of MPCCA in experimental settings.
Synthesis Methods
The synthesis of MPCCA involves the reaction of 4-methylpiperidine-1-carboxylic acid with 4-(chloromethyl)benzophenone in the presence of a base. The resulting intermediate is then reacted with acetic anhydride to form MPCCA. This synthesis method has been optimized to produce high yields of MPCCA with high purity.
Scientific Research Applications
MPCCA has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPCCA has also been studied for its potential use as an anti-inflammatory agent, with promising results in animal studies.
properties
IUPAC Name |
N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-7-9-18(10-8-12)16(20)15-5-3-14(4-6-15)11-17-13(2)19/h3-6,12H,7-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSHQIBNXSXOJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=C(C=C2)CNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(4-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-chloranyl-2-(1,2,4-triazol-1-yl)phenyl]-2-(4-fluoranylphenoxy)ethanamide](/img/structure/B7457901.png)


![N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide](/img/structure/B7457920.png)
![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)

![N-cyclopentyl-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457937.png)
![2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)
![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)


![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)